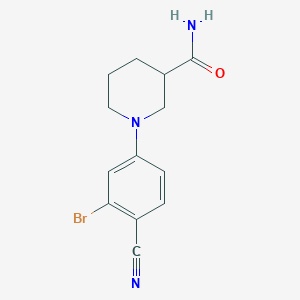

![molecular formula C13H16INO3 B6634874 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, also known as F-DOPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a derivative of levodopa, which is a precursor of dopamine, a neurotransmitter in the brain. F-DOPA is used to detect and map the distribution of dopamine-producing cells in the brain, which is useful in diagnosing and monitoring neurological disorders such as Parkinson's disease and various types of tumors.

Mecanismo De Acción

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is taken up by dopamine-producing cells in the brain, where it is converted to dopamine and incorporated into the neurotransmitter pool. The accumulation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide in the brain can be visualized using PET imaging, providing a measure of dopamine-producing cell density and activity.

Biochemical and Physiological Effects:

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide has been shown to be safe and well-tolerated in humans. It does not have any known pharmacological effects on the brain or body, other than its use as a PET imaging agent. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is rapidly cleared from the body, with a half-life of approximately 2 hours.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has several advantages over other imaging modalities. It provides high spatial resolution and sensitivity, allowing for the detection of small changes in dopamine-producing cell density and activity. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is also non-invasive and does not require the use of ionizing radiation. However, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is expensive and not widely available, limiting its use in clinical and research settings.

Direcciones Futuras

There are several future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide research. One area of interest is the use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging to monitor the progression of Parkinson's disease and other neurological disorders over time. Another area of interest is the development of new radiopharmaceutical compounds based on N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, which may have improved imaging properties and lower costs. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging may be useful in the development of new therapies for Parkinson's disease and other neurological disorders, by providing a non-invasive method for monitoring treatment efficacy.

Métodos De Síntesis

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of levodopa, followed by the introduction of iodine at the 2-position of the benzene ring. The protected intermediate is then deprotected to obtain the final product. The synthesis is typically carried out under strict quality control measures to ensure the purity and safety of the compound.

Aplicaciones Científicas De Investigación

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is widely used in PET imaging studies to visualize dopamine-producing cells in the brain. It has been used to diagnose and monitor Parkinson's disease, as well as other neurological disorders such as dystonia, Huntington's disease, and essential tremor. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has also been used to detect and monitor various types of tumors, including neuroendocrine tumors and gliomas.

Propiedades

IUPAC Name |

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO3/c1-9-13(17,6-7-18-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNJGGWWOGMANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)(CNC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)

![2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B6634816.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone](/img/structure/B6634839.png)

![2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634847.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methylpyridine-4-carboxamide](/img/structure/B6634862.png)

![4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634867.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B6634898.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B6634903.png)

![2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634910.png)

![3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide](/img/structure/B6634915.png)